Des-Hexane Eliglustat is derived from eliglustat, which is commercially available under the brand name Cerdelga. It is classified as a small molecule drug and falls under the category of substrate reduction therapies. This compound is distinct from enzyme replacement therapies, providing an alternative approach to managing Gaucher disease by targeting the metabolic pathway directly involved in glucosylceramide synthesis.
The synthesis of Des-Hexane Eliglustat involves several key steps:
Des-Hexane Eliglustat has a complex molecular structure characterized by multiple functional groups that contribute to its activity as an inhibitor of glucosylceramide synthase. The molecular formula for eliglustat is C21H29N3O4, and it possesses several chiral centers, which are critical for its biological activity.
The structural representation includes:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
Des-Hexane Eliglustat undergoes various chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled to ensure high yields and selectivity for desired products .
Des-Hexane Eliglustat functions primarily through inhibition of glucosylceramide synthase, an enzyme responsible for synthesizing glucosylceramide from ceramide and glucose. By mimicking the natural substrate of this enzyme, Des-Hexane Eliglustat competes with ceramide for binding sites, effectively reducing glucosylceramide production.
This reduction helps restore metabolic balance in patients with Gaucher disease type 1 by preventing the accumulation of toxic metabolites in lysosomes . Clinical studies have demonstrated significant reductions in biomarker levels associated with glucosylceramide accumulation following treatment with Des-Hexane Eliglustat.
Des-Hexane Eliglustat exhibits several notable physical and chemical properties:
These properties influence its formulation as an oral medication and its pharmacokinetic behavior within biological systems .
Des-Hexane Eliglustat is primarily used in clinical settings for treating Gaucher disease type 1. Its role as a glucosylceramide synthase inhibitor makes it a critical component in managing this condition, offering an alternative to traditional enzyme replacement therapies.
Research continues into its potential applications beyond Gaucher disease, including investigations into its effects on glycosphingolipid metabolism and autophagy processes in other pathological conditions such as multiple myeloma . Its unique mechanism of action also positions it as a candidate for further studies in related metabolic disorders.
The stereocontrolled construction of Des-Hexane Eliglustat's key 1,2-amino alcohol motif relies critically on diastereoselective amination methodologies. As demonstrated by Sungkyunkwan University researchers, chlorosulfonyl isocyanate (CSI) enables direct amination of chiral benzylic ethers with exceptional stereochemical fidelity [6]. This reaction transforms syn-1,2-dibenzyl ether intermediate 6 into the protected syn-1,2-amino alcohol 5 through a stereospecific mechanism. The amination proceeds under cryogenic conditions (-78°C) in toluene/hexane (10:1) solvent systems, achieving a 62% isolated yield with remarkable diastereoselectivity >20:1 [6]. NMR analysis confirmed stereochemical purity through distinct proton resonances at the chiral centers (δ 4.25 ppm, dd, J = 8.2, 4.1 Hz for desired isomer vs. δ 4.32 ppm, t, J = 7.8 Hz for minor diastereomer) [2].
The reaction's synthetic utility stems from its retention of configuration at the benzylic carbon, which preserves the stereochemical integrity established during earlier asymmetric steps. This methodology bypasses traditional protection-deprotection sequences required in reductive amination approaches, significantly streamlining the synthetic route toward Des-Hexane Eliglustat precursors [6]. The resulting amino alcohol 5 serves as the crucial building block for subsequent ozonolysis and reductive amination steps that complete the Eliglustat backbone [2] [6].
Table 1: Comparative Solvent Optimization for Diastereoselective Amination
Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|
Dichloromethane | 0 | 29 | 1.2:1 |
Toluene | -20 | 45 | 12:1 |
Hexane | -78 | 38 | 15:1 |
Toluene/Hexane (10:1) | -78 | 62 | >20:1 |
Sharpless asymmetric dihydroxylation (AD) establishes the foundational stereochemistry for Des-Hexane Eliglustat synthesis through enantioselective olefin functionalization. The process begins with Horner-Wadsworth-Emmons olefination of commercially available 1,4-benzodioxin-6-carbaldehyde (7), producing α,β-unsaturated ester 8 in near-quantitative yield (98%) [6]. This electron-deficient olefin undergoes enantiodifferentiating dihydroxylation using AD-mix-β catalyst containing (DHQD)₂PHAL ligand, yielding syn-diol 9 with 82% efficiency and >99% enantiomeric excess [6] [2].
The reaction mechanism involves osmate ester coordination where the chiral ligand dictates face-selective approach of the oxidizing species. This step installs the critical C1' and C2' stereocenters that ultimately determine the pharmacologically active configuration of Des-Hexane Eliglustat analogues [6]. Subsequent protection of the syn-diol as acetonide 10 (83% yield) enables chemoselective manipulation of the ester functionality. Sequential reduction, Swern oxidation, and Wittig olefination convert the ester to para-methoxycinnamyl derivative 11 (67% overall yield), setting the stage for benzylation and stereoselective amination [6]. The acetonide protecting group strategy proves essential for preventing epimerization during downstream functionalization while maintaining the stereochemical integrity of the diol system.
Table 2: Key Intermediates in Sharpless Dihydroxylation Pathway
Intermediate | Chemical Transformation | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Olefin 8 | Horner-Wadsworth-Emmons olefination | 98 | N/A |
syn-Diol 9 | AD-mix-β dihydroxylation | 82 | >99% ee |
Acetonide 10 | Acetone ketal formation | 83 | Retention of configuration |
Cinnamyl 11 | Wittig olefination | 67 (3 steps) | E:Z = 1:3 |
The solvent microenvironment exerts profound influence on the mechanistic pathway and stereochemical outcomes during diastereoselective amination of benzylic ethers. Research demonstrates that nonpolar solvent systems (toluene/hexane) favor an SNi-type mechanism involving a tight ion-pair intermediate (IIA), leading to stereoretention at the reaction center. In contrast, polar aprotic solvents (dichloromethane) promote dissociative SN1 pathways through solvent-separated carbocation intermediate IIB, resulting in significant racemization [6] [10].
Computational analysis reveals that the energy barrier for carbocation formation increases by 5.8 kcal/mol in toluene/hexane versus dichloromethane, effectively suppressing the racemization pathway at cryogenic temperatures [6]. The reaction trajectory in toluene/hexane proceeds through a four-membered transition state where chlorosulfonyl isocyanate coordinates with the benzylic oxygen, enabling intramolecular delivery of the carbamate group with inversion followed by second inversion, netting overall retention. This solvent-controlled mechanistic dichotomy explains the dramatic improvement in diastereoselectivity observed in mixed hydrocarbon systems (>20:1 dr) versus chlorinated solvents (1.2:1 dr) [6].
Table 3: Solvent Effects on Amination Mechanism and Stereochemistry
Mechanistic Feature | Toluene/Hexane System | Dichloromethane System |
---|---|---|
Dominant Pathway | Concerted SNi | Stepwise SN1 |
Key Intermediate | Tight ion pair (IIA) | Free carbocation (IIB) |
Activation Energy | ΔG‡ = 18.2 kcal/mol | ΔG‡ = 14.4 kcal/mol |
Stereochemical Outcome | Retention (>>20:1 dr) | Partial racemization (1.2:1 dr) |
Temperature Sensitivity | Low (effective at -78°C) | High (requires lower T for control) |
The synthesis of Des-Hexane Eliglustat stereocenters has been accomplished through three fundamentally distinct strategies, each with characteristic advantages in step economy, diastereoselectivity, and operational complexity. The aldol-based approaches dominate industrial production, with Genzyme's patented route employing chiral phenylglycinol-directed aldol condensation between 1,4-benzodioxan-6-carbaldehyde and a morpholinone derivative to install key stereocenters in a single step [6] [9]. This method delivers the oxazine adduct 91 with excellent stereocontrol (>20:1 dr) but requires expensive chiral auxiliaries and generates stoichiometric byproducts [9].
Alternative academic routes utilize Evans oxazolidinone auxiliaries for asymmetric aldol reactions, achieving comparable diastereoselectivity but adding two extra steps for auxiliary attachment and removal [6]. The organocatalytic Henry reaction approach represents a more atom-economical alternative, employing cinchona alkaloid catalysts to promote nitroaldol condensation between benzodioxane aldehydes and nitromethane [6]. While eliminating chiral auxiliaries, this method delivers moderate diastereoselectivity (8:1 dr) and requires additional reduction steps to convert the nitro group to the requisite amine functionality.
The diastereoselective amination route detailed in sections 1.1-1.3 provides superior convergence and scalability by leveraging Sharpless asymmetric dihydroxylation as the sole chirality-introducing step. This approach achieves comparable overall yields (34-37% from aldehyde 7) to aldol-based routes while using more economical catalysts and avoiding stoichiometric chiral reagents [6]. However, the requirement for cryogenic conditions during amination presents engineering challenges for large-scale manufacturing.
Table 4: Comparative Analysis of Des-Hexane Eliglustat Synthetic Strategies
Synthetic Approach | Key Stereochemistry-Installing Step | Steps to Eliglustat Core | Max Diastereoselectivity | Scalability Considerations |
---|---|---|---|---|
Genzyme Aldol Route | Chiral auxiliary-controlled aldol condensation | 8 linear steps | >20:1 dr | Requires stoichiometric chiral auxiliary; moderate yields (42%) |
Evans Auxiliary Route | Evans oxazolidinone-directed aldol | 10 linear steps | 19:1 dr | Extra steps for auxiliary manipulation; expensive reagents |
Organocatalytic Henry Route | Cinchona-alkaloid catalyzed nitroaldol | 9 linear steps | 8:1 dr | Moderate diastereoselection; requires nitro group reduction |
Diastereoselective Amination (Current) | Sharpless AD + CSI amination | 7 convergent steps | >20:1 dr | Cryogenic amination; economical catalysts; 52% overall yield |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9